N-Methyl-1-thiophen-2-YL-propan-1-amine

Description

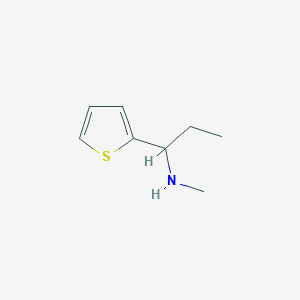

N-Methyl-1-thiophen-2-yl-propan-1-amine is a substituted propan-1-amine derivative featuring a thiophen-2-yl group at the 1-position and a methyl group on the nitrogen atom. Thiophene, a sulfur-containing aromatic heterocycle, imparts distinct electronic and steric properties compared to phenyl or other aromatic substituents.

Properties

CAS No. |

6309-17-7 |

|---|---|

Molecular Formula |

C8H13NS |

Molecular Weight |

155.26 g/mol |

IUPAC Name |

N-methyl-1-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 |

InChI Key |

NDQQWHSXKZBZFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CS1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic approaches to N-Methyl-1-thiophen-2-yl-propan-1-amine begins with the thiophene ring as the aromatic heterocyclic core. The general synthesis involves:

- Step 1: Reaction of thiophene with propylene oxide to generate 1-(thiophen-2-yl)-2-hydroxypropane.

- Step 2: Reduction of the hydroxy intermediate using a strong reducing agent such as lithium aluminum hydride (LiAlH4) to convert the hydroxyl group to a primary alcohol or amine precursor.

- Step 3: Conversion of the hydroxyl group to an amine group via reagents like phosphorus tribromide (PBr3) followed by treatment with methylamine to introduce the N-methyl group.

This sequence efficiently installs the propan-1-amine side chain on the thiophene ring with N-methyl substitution.

Industrial Production Methods

In industrial settings, the above synthetic route is optimized for scale-up, employing continuous flow reactors to enhance reaction control and yield. Purification techniques such as crystallization or chromatography are used to achieve high purity standards required for pharmaceutical applications. The process emphasizes minimizing by-products and improving atom economy.

Alternative Synthetic Approaches

Several alternative methods for preparing amines similar to this compound are well documented in organic synthesis literature and can be adapted:

- Reduction of Nitriles or Amides: Starting from nitriles or amides derived from thiophene-propane precursors, reduction with lithium aluminum hydride or catalytic hydrogenation can yield the target amine.

- SN2 Reactions of Alkyl Halides: Alkyl halides bearing the thiophene moiety can undergo nucleophilic substitution with methylamine or azide ions followed by reduction to introduce the amine functionality.

- Gabriel Synthesis: Using phthalimide derivatives to introduce the amine group selectively, followed by hydrolysis, can be considered for primary amine synthesis.

- Reductive Amination: Reacting the corresponding aldehyde or ketone with methylamine in the presence of a reducing agent to form the N-methyl amine.

- Curtius Rearrangement: Conversion of acyl azides derived from thiophene carboxylic acids to amines under thermal conditions.

These methods provide flexibility depending on available starting materials and desired stereochemical outcomes.

Specific Process for N-Methyl Aryloxy-Propanamine Derivatives

A related patented process describes the preparation of N-methyl-aryloxy-propanamine derivatives, which includes thiophenyl analogues. This involves:

Preparation of 3-Methylamino-1-(2-thienyl)-1-propanone Intermediate

Another related compound, 3-methylamino-1-(2-thienyl)-1-propanone, serves as a key intermediate in the synthesis of pharmaceutical agents like Duloxetine®. The preparation involves:

- Starting from thiophene derivatives.

- Employing selective amination and oxidation steps.

- Avoiding expensive and labile reagents to simplify the process.

- The method achieves isomerically pure products, reducing the need for extensive chromatographic purification.

Data Tables Summarizing Preparation Methods

Detailed Research Outcomes and Observations

- The reaction of thiophene with propylene oxide followed by reduction and amination provides a robust synthetic pathway, yielding the target amine with good efficiency and purity.

- Reduction of nitriles or amides using lithium aluminum hydride is a classical method, effective for introducing primary and secondary amines, adaptable to thiophene derivatives.

- SN2 reactions with azide ions followed by reduction prevent overalkylation, producing primary amines cleanly, which can then be methylated selectively.

- The Gabriel synthesis offers a selective route to primary amines but may be less practical for large-scale synthesis due to multiple steps.

- Reductive amination provides stereochemical control and is especially useful when starting from chiral aldehydes or ketones.

- The patented demethylation process using phosgene derivatives improves the preparation of N-methyl aryloxy-propanamine derivatives, highlighting industrial applicability.

- The preparation of 3-methylamino-1-(2-thienyl)-1-propanone as an intermediate avoids expensive reagents and complex purification, facilitating pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted thiophene derivatives .

Scientific Research Applications

N-methyl-1-thiophen-2-ylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.

Mechanism of Action

N-methyl-1-thiophen-2-ylpropan-1-amine exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties based on the evidence:

*Inferred structure based on analogues.

Key Comparative Insights

Thiophene vs. Metabolic Stability: Thiophene derivatives may exhibit slower oxidative metabolism compared to phenyl analogues due to sulfur’s resistance to cytochrome P450 enzymes.

Substituent Position and Chain Length Methyl vs. Aromatic vs. Aliphatic Chains: Propan-1-amine derivatives with aromatic substituents (e.g., phenyl or thiophene) generally exhibit higher receptor affinity than aliphatic analogues.

Pharmacological Implications

- Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) : Acts as a stimulant with structural similarities to amphetamines, suggesting that the thiophene analogue might share CNS activity but with modified potency or selectivity.

- Methoxy and Trifluoromethyl Derivatives : Substituents like methoxy (electron-donating) or CF₃ (electron-withdrawing) alter compound polarity and membrane permeability, impacting drug distribution.

Biological Activity

N-Methyl-1-thiophen-2-YL-propan-1-amine, commonly referred to as methiopropamine (MPA), is a synthetic compound structurally related to methamphetamine. Its unique thiophene ring structure contributes to its distinct biological activity, which has garnered attention in both medicinal chemistry and toxicology.

Chemical Structure and Properties

Methiopropamine is characterized by the following structural formula:

The compound's molecular structure includes:

- A thiophene ring , which affects its electronic properties.

- An alkyl amine moiety , influencing its interaction with neurotransmitter systems.

The primary biological activity of MPA involves its role as a norepinephrine-dopamine reuptake inhibitor . This mechanism enhances the concentrations of norepinephrine and dopamine in the synaptic cleft by inhibiting their transporters, leading to increased neurotransmitter availability. Such activity is similar to that of traditional stimulants, including methamphetamine, raising concerns about potential abuse and toxicity .

Biological Effects and Toxicity

Research indicates that MPA can produce significant acute toxicity, manifesting in various symptoms such as:

- Cardiovascular issues : Increased heart rate, palpitations.

- Gastrointestinal disturbances : Nausea and vomiting.

- Psychotic symptoms : Anxiety, hallucinations, and agitation .

Case Studies

Several case studies highlight the compound's effects on human health:

- Case Study 1 : A 27-year-old woman experienced severe anxiety, palpitations, and visual hallucinations after using a product containing MPA. Toxicological analysis revealed MPA concentrations of 400 ng/mL in her urine .

- Case Study 2 : A 30-year-old male presented with paranoid delusions and incoherent speech following MPA ingestion. Symptoms included auditory and visual hallucinations, underscoring the compound's potential for severe psychological effects .

Pharmacokinetics

MPA exhibits pharmacokinetic properties akin to methamphetamine, with rapid absorption and a relatively short half-life. This similarity raises concerns regarding its safety profile in therapeutic contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Methiopropamine (MPA) | N-methyl derivative of thiophenes | Norepinephrine-dopamine reuptake inhibition |

| Other Thiophene Derivatives | Varying substituents on the thiophene ring | Diverse biological effects |

The unique substitution pattern of MPA on the thiophene ring contributes to its specific pharmacological profile compared to other similar compounds .

Applications in Research

Methiopropamine is being investigated for various applications:

Q & A

Basic: What are the established synthetic methodologies for N-Methyl-1-thiophen-2-YL-propan-1-amine, and how do reaction parameters influence yield and purity?

The synthesis typically involves catalytic N-methylation of a thiophene-containing amine precursor. Pd-catalyzed reactions, such as those described for structurally similar allyl amines, can be adapted by substituting the starting materials (e.g., thiophene derivatives) . Reaction efficiency is highly dependent on parameters like temperature (optimal range: 60–100°C), solvent polarity (e.g., toluene or DMF), and catalyst loading (e.g., 2–5 mol% Pd). Continuous flow reactors may enhance reproducibility in multistep syntheses by maintaining precise control over reaction conditions .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is standard for refinement?

Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. Data collection involves mounting a crystal on a diffractometer and solving the phase problem via direct methods. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures, leveraging least-squares algorithms to optimize atomic coordinates and thermal parameters. For example, a related thiophene-amine derivative was resolved with an R factor of 0.070 using SHELXL .

Advanced: How can researchers resolve contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes (e.g., ring puckering in thiophene). To address this:

- Benchmark experimental conditions : Use deuterated solvents and control temperature to minimize artifacts.

- DFT calculations : Compare experimental -/-NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set).

- 2D NMR : Employ - HSQC/HMBC to confirm connectivity, as demonstrated in studies of analogous amines .

Advanced: What advanced analytical techniques are recommended for detecting trace impurities (e.g., isomers, byproducts) in synthesized batches?

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. For example, a related compound showed baseline separation of a 0.5% impurity (t = 12.3 vs. 14.1 min) .

- GC-FID : Ideal for volatile byproducts (e.g., unreacted amines).

- Chiral SFC : Resolves enantiomers using supercritical CO and chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

Advanced: What catalytic systems are effective for selective N-methylation of thiophene-containing amines?

- CO-mediated methylation : Mn-catalyzed reactions using CO as a C1 source achieve >90% selectivity under mild conditions (100°C, 1 bar) .

- Pd/C with formaldehyde : Reductive amination avoids over-alkylation.

- Flow chemistry : Enhances heat/mass transfer for exothermic methylation steps, reducing side reactions .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

- Molecular docking : Screen derivatives against target proteins (e.g., serotonin receptors) to predict binding affinity.

- MD simulations : Assess conformational stability in aqueous or lipid membranes (e.g., 100-ns trajectories using GROMACS).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with experimental logP or pK values.

Basic: What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

- Schlenk techniques : Use inert gas (N/Ar) for transfers and reactions.

- Drying agents : Molecular sieves (3Å) in solvent storage.

- Low-temperature quenches : Add reagents at −78°C to suppress side reactions (e.g., hydrolysis of imine intermediates).

Advanced: How can researchers validate the reproducibility of synthetic protocols across different laboratories?

- Round-robin testing : Share detailed protocols (e.g., catalyst activation steps, workup procedures) with collaborating labs.

- DoE (Design of Experiments) : Statistically optimize variables (e.g., reaction time, equivalents of methylating agent) to identify critical factors.

- Open-source data : Publish raw NMR/FID files and crystallographic data (CIF) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.